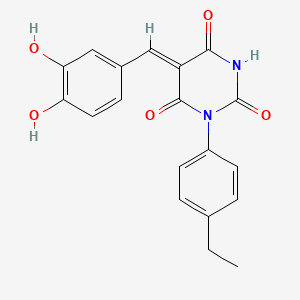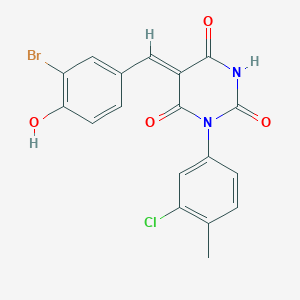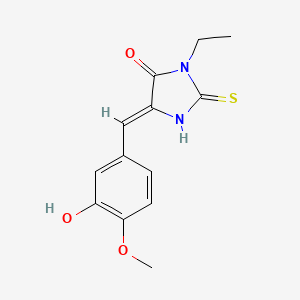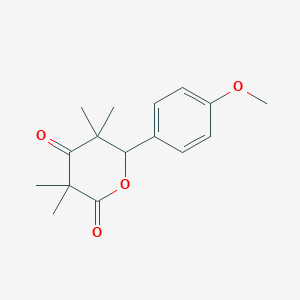
5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DHBP, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic properties. DHBP has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities, making it a promising candidate for further research and development.
Mecanismo De Acción
5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione's mechanism of action is not yet fully understood, but it is thought to exert its effects through multiple pathways. 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to modulate the expression of genes involved in inflammation and cell proliferation, which could be responsible for its anti-inflammatory and anticancer activities.
Biochemical and Physiological Effects
5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the growth of cancer cells in vitro and in vivo. 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to improve glucose tolerance in diabetic mice, suggesting that it could have potential as a treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is that it is relatively easy to synthesize, making it a viable option for large-scale production. 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, one limitation of 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are numerous future directions for research on 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is its potential as a treatment for cancer. Further studies could investigate the efficacy of 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in different types of cancer and explore its mechanism of action in more detail. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Future studies could investigate the effects of 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione on neuronal function and explore its potential as a neuroprotective agent.
Métodos De Síntesis
5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step process that involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl 4-bromobenzoate to form an intermediate compound. This intermediate is then reacted with barbituric acid to yield 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a relatively straightforward process, which makes it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic properties. One study found that 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exhibited potent antioxidant activity, which could be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's. Another study showed that 5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione had anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-2-11-3-6-13(7-4-11)21-18(25)14(17(24)20-19(21)26)9-12-5-8-15(22)16(23)10-12/h3-10,22-23H,2H2,1H3,(H,20,24,26)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVLKCXLDZZVLI-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3,4-dihydroxybenzylidene)-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915710.png)
![N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5915726.png)
![5-{3-chloro-4-[(4-iodobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915731.png)
![methyl 4-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5915747.png)
![{2-chloro-4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5915751.png)

![methyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5915759.png)

![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915771.png)
![5-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915781.png)
![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915786.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915789.png)

